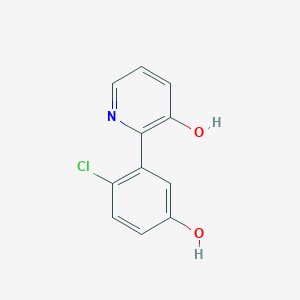
5-(2-Chloro-5-hydroxyphenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-5-hydroxyphenyl)-3-hydroxypyridine, 95% (5-(2-CPH)3-HP) is a small molecule compound that is used in scientific research and laboratory experiments. It is a chlorinated phenol derivative with a hydroxyl group and a pyridine ring. 5-(2-CPH)3-HP is a white crystalline solid with a melting point of 158°C and a molecular weight of 260.6 g/mol. It is soluble in water, ethanol, and methanol, and insoluble in ether and acetone. It has a variety of uses in scientific research, including as a reagent in organic synthesis for the preparation of other compounds, and as a biochemical and physiological agent.
作用机制
The mechanism of action of 5-(2-CPH)3-HP is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as phosphatases and kinases, which are involved in signal transduction pathways. Additionally, it has been shown to interfere with the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-CPH)3-HP have been studied in various organisms and cell types. Studies have shown that it can inhibit the growth of certain bacteria, fungi, and parasites, as well as the proliferation of tumor cells. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Additionally, it has been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
The use of 5-(2-CPH)3-HP in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is soluble in water, ethanol, and methanol. Additionally, it is stable and has a long shelf-life. However, there are also some limitations to its use. It is insoluble in ether and acetone, and it can be toxic if ingested or inhaled.
未来方向
There are a number of potential future directions for research involving 5-(2-CPH)3-HP. These include further studies of its biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research could be done on its mechanism of action, as well as its potential use in the synthesis of other compounds. Finally, studies of its toxicity and safety profile could be conducted to determine its potential for use in medical applications.
合成方法
The synthesis of 5-(2-CPH)3-HP is achieved through a two-step process. The first step involves the reaction of 2-chloro-5-hydroxybenzaldehyde with pyridine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the aldehyde-pyridine adduct. The second step involves the reaction of the aldehyde-pyridine adduct with hydrazine hydrate to yield 5-(2-CPH)3-HP. This synthesis method can be used to produce 5-(2-CPH)3-HP with a purity of 95%.
科学研究应用
5-(2-CPH)3-HP has a variety of uses in scientific research. It has been used as a reagent for the preparation of other compounds, such as 2-chloro-5-hydroxyphenyl-3-hydroxypyridine-4-carboxylic acid, which is an important intermediate in the synthesis of several drugs. 5-(2-CPH)3-HP has also been used as a biochemical and physiological agent in studies of the effects of various compounds on cells and organisms.
属性
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-11-2-1-8(14)4-10(11)7-3-9(15)6-13-5-7/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUKZPMESJOCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682879 |
Source


|
| Record name | 5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-57-1 |
Source


|
| Record name | 5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














